molecular formula C20H17ClN4O5S2 B2944705 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 893352-55-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2944705
CAS RN: 893352-55-1
M. Wt: 492.95
InChI Key: VMSHPAWICPWCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O5S2 and its molecular weight is 492.95. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of related heterocyclic compounds, such as the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation. These compounds were identified using IR, 1H NMR, and elemental analyses, with their structures confirmed by single-crystal X-ray diffraction, showcasing the methodology for creating complex molecules with potential for various applications (Yu et al., 2014).

Antitumor Activity Evaluation

A study focused on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. The compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of heterocyclic compounds in oncological research (Yurttaş et al., 2015).

Molecular Structure and Interaction Studies

Investigations into the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed insights into their molecular geometry and intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of complex molecules, which can inform their practical applications in fields like material science and pharmacology (Boechat et al., 2011).

Antibacterial and Antimicrobial Research

Some compounds, such as N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This research contributes to the ongoing search for new antibacterial and antimicrobial agents, addressing the global challenge of antibiotic resistance (Rezki, 2016).

properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O5S2/c21-13-2-4-14(5-3-13)28-9-17(26)23-19-24-25-20(32-19)31-10-18(27)22-8-12-1-6-15-16(7-12)30-11-29-15/h1-7H,8-11H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSHPAWICPWCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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